molecular formula C5H7N3O B13534519 1-(1,2,4-Oxadiazol-3-yl)cyclopropan-1-amine

1-(1,2,4-Oxadiazol-3-yl)cyclopropan-1-amine

Katalognummer: B13534519
Molekulargewicht: 125.13 g/mol
InChI-Schlüssel: IQLWFRCCOOXJRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1,2,4-Oxadiazol-3-yl)cyclopropan-1-amine is a heterocyclic compound featuring a cyclopropane ring attached to an oxadiazole ring The oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2,4-oxadiazol-3-yl)cyclopropan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoximes with acyl chlorides, followed by cyclization to form the oxadiazole ring. For instance, the treatment of hydroxylamine hydrate with an appropriate nitrile can yield an amidoxime, which can then be cyclized using acyl chloride under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving high purity and efficiency in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1,2,4-Oxadiazol-3-yl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding oxadiazole derivatives.

    Reduction: Formation of cyclopropylamines.

    Substitution: Formation of substituted oxadiazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-(1,2,4-Oxadiazol-3-yl)cyclopropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(1,2,4-oxadiazol-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

    1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different properties.

    1,2,5-Oxadiazole: Known for its energetic material applications.

    1,3,4-Oxadiazole: Commonly used in medicinal chemistry for its bioactive properties.

Uniqueness: 1-(1,2,4-Oxadiazol-3-yl)cyclopropan-1-amine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its cyclopropane ring adds strain, making it more reactive in certain chemical reactions compared to its analogs.

Eigenschaften

Molekularformel

C5H7N3O

Molekulargewicht

125.13 g/mol

IUPAC-Name

1-(1,2,4-oxadiazol-3-yl)cyclopropan-1-amine

InChI

InChI=1S/C5H7N3O/c6-5(1-2-5)4-7-3-9-8-4/h3H,1-2,6H2

InChI-Schlüssel

IQLWFRCCOOXJRW-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(C2=NOC=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.